molecular formula C19H21ClN2O5 B10956838 2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B10956838
M. Wt: 392.8 g/mol
InChI Key: RQIOIVCKFUPMSO-SRZZPIQSSA-N
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Description

2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a chlorophenoxy group and a trimethoxyphenyl group linked by a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-chlorophenoxyacetic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A simpler analog with similar structural features.

    3,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the compound.

    Hydrazides: A class of compounds with similar functional groups.

Uniqueness

2-(4-CHLOROPHENOXY)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H21ClN2O5

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H21ClN2O5/c1-12(27-15-7-5-14(20)6-8-15)19(23)22-21-11-13-9-16(24-2)18(26-4)17(10-13)25-3/h5-12H,1-4H3,(H,22,23)/b21-11+

InChI Key

RQIOIVCKFUPMSO-SRZZPIQSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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